molecular formula C7H15NO2 B3053370 Methyl 2-(tert-butylamino)acetate CAS No. 53386-65-5

Methyl 2-(tert-butylamino)acetate

Cat. No.: B3053370
CAS No.: 53386-65-5
M. Wt: 145.2 g/mol
InChI Key: CYEJIYSGYKMEHD-UHFFFAOYSA-N
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Description

Methyl 2-(tert-butylamino)acetate is an organic compound with the molecular formula C7H15NO2. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a tert-butylamino group attached to an acetate moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(tert-butylamino)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the tert-butylamine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient mixing, temperature control, and purification techniques such as distillation or crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(tert-butylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(tert-butylamino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Methyl 2-(dimethylamino)acetate: Similar structure but with a dimethylamino group instead of a tert-butylamino group.

    Ethyl 2-(tert-butylamino)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(tert-butylamino)propionate: Similar structure but with a propionate moiety instead of an acetate moiety.

Uniqueness: Methyl 2-(tert-butylamino)acetate is unique due to the presence of the tert-butylamino group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over similar compounds in certain reactions and applications.

Properties

IUPAC Name

methyl 2-(tert-butylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)8-5-6(9)10-4/h8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEJIYSGYKMEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380523
Record name Methyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53386-65-5
Record name N-(1,1-Dimethylethyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53386-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl bromoacetate (7.1 mL, 75 mmol) is added dropwise to tert-butylamine (31.5 mL, 300 mmol) at 0° C. The reaction mixture is diluted with ether, warmed to room temperature and filtered. The filtrate is concentrated in vacuo to obtain the title product as a clear liquid (10.52 g) which is identified by 1H and 13CNMR spectral analyses.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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